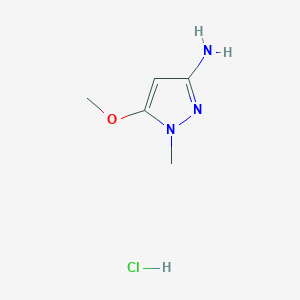

5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride

Overview

Description

5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and an amine group at the 3-position, with a hydrochloride salt counterion. Its molecular formula is C₅H₁₀ClN₃O (free base: C₅H₉N₃O), and its structural features (e.g., hydrogen-bonding sites) influence its physicochemical properties and applications in medicinal chemistry or materials science .

Key structural attributes include:

- Methoxy group: Enhances electron-donating effects and modulates solubility.

- Methyl group: Steric and electronic effects at the 1-position influence conformational stability.

- Hydrochloride salt: Improves crystallinity and aqueous solubility compared to the free base.

Mechanism of Action

Target of Action

5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride, a derivative of pyrazole, is known to interact with various biological targets. Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .

Mode of Action

For instance, some pyrazole derivatives have been found to exhibit superior antipromastigote activity, which was more active than standard drugs

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways due to their diverse pharmacological effects . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The specific molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biological Activity

5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride (CAS No. 1798013-55-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrazole ring with a methoxy group and a methyl group at specific positions. The presence of these functional groups is significant as they can influence the compound's solubility, stability, and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition Mechanism |

|---|---|---|

| Lung Cancer | A549 | Induction of apoptosis |

| Breast Cancer | MDA-MB-231 | Cell cycle arrest in G2/M phase |

| Colorectal Cancer | HCT116 | Inhibition of tubulin polymerization |

| Prostate Cancer | LNCaP | Modulation of signaling pathways |

Studies have shown that this compound exhibits significant antiproliferative activity against these cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit activity by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific mechanism involves:

- Inhibition of COX Enzymes : Reducing the production of prostaglandins, which are mediators of inflammation.

- Modulation of Cytokine Release : Decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In vitro studies have demonstrated that this compound can significantly reduce inflammation markers in cell cultures stimulated with lipopolysaccharides (LPS) .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes and cancer progression.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Promotes programmed cell death in malignant cells through various signaling pathways.

Case Studies

Several case studies have been documented regarding the efficacy of pyrazole derivatives:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in MDA-MB-231 cell viability, with an IC50 value indicating potent activity .

- Anti-inflammatory Assays : In animal models, this compound showed significant reduction in edema formation and inflammatory cytokine levels when administered prior to inflammatory stimuli .

Scientific Research Applications

Chemical Properties and Structure

5-Methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride has the molecular formula and a molecular weight of approximately 141.17 g/mol. It features a pyrazole ring substituted with a methoxy group and an amine group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives can effectively inhibit bacterial growth, suggesting potential for development as antimicrobial agents .

Antioxidant Properties

The compound has shown promising antioxidant activity in various assays. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in therapeutic applications aimed at combating oxidative damage .

Drug Development

As a building block in the synthesis of more complex molecules, this compound is utilized in the development of new pharmaceuticals. Its structural features allow it to serve as an intermediate in synthesizing compounds with enhanced biological activity or specificity.

Cancer Research

Pyrazole derivatives have been investigated for their roles in cancer therapies. The compound's ability to modulate specific signaling pathways may contribute to its efficacy as an anticancer agent. Studies suggest that certain pyrazole derivatives can inhibit tumor growth by targeting key enzymes involved in cancer progression .

Neurological Studies

There is ongoing research into the neuroprotective effects of pyrazole compounds, including this compound. These compounds may play a role in protecting neuronal cells from damage due to various neurodegenerative conditions .

Polymer Chemistry

In material science, pyrazole derivatives are being explored for their potential use in developing novel polymers with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or ketones, followed by methoxylation and methylation. Key steps include:

Cyclization : Using monomethylhydrazine with ethyl acetoacetate to form the pyrazole core .

Functionalization : Methoxy group introduction via nucleophilic substitution or oxidation-formylation sequences .

Hydrochloride Salt Formation : Acidic workup with HCl to precipitate the hydrochloride salt .

Optimization Considerations :

- Temperature control during cyclization (60–80°C) minimizes side products.

- Use of anhydrous conditions for methylation improves reproducibility .

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Cyclization | Monomethylhydrazine, Ethyl acetoacetate, 70°C | 60–75% | |

| Methoxylation | NaOMe/MeOH, reflux | 45–65% | |

| Salt Formation | HCl (g)/EtOH | 85–90% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks for methoxy (δ 3.2–3.5 ppm), methyl group (δ 2.1–2.3 ppm), and pyrazole protons (δ 5.8–6.2 ppm) .

- 13C NMR : Confirm methoxy (δ 50–55 ppm) and quaternary carbons in the pyrazole ring .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 177.63 (free base) and 214.08 (hydrochloride) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

- HPLC/GC Purity : ≥98% purity verified via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

Q. How does the hydrochloride salt form impact solubility and stability during storage?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in H2O) compared to the free base. Solubility in DMSO and MeOH remains high (>100 mg/mL) .

- Stability :

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Degradation Pathways : Hydrolysis of the methoxy group under acidic conditions (pH < 3) or prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- In Silico Tools :

Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., antimicrobial enzymes) .

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .

- Case Study : Modifying the pyrazole’s 3-amine position with electron-withdrawing groups (e.g., Cl, CF3) improved antimicrobial activity in analogs .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Yield Discrepancies :

- Cause : Variability in starting material purity or reaction scale (e.g., microliter vs. liter-scale) .

- Resolution : Replicate conditions with standardized reagents (e.g., AldrichCPR-grade chemicals) .

- Spectroscopic Conflicts :

- Cause : Solvent-induced shifts (e.g., DMSO vs. CDCl3 in NMR).

- Resolution : Cross-validate with multiple techniques (e.g., IR for functional groups, elemental analysis) .

Q. What experimental protocols assess the compound’s hygroscopicity and its impact on formulation?

- Methodological Answer :

- Hygroscopicity Testing :

Dynamic Vapor Sorption (DVS) : Measure mass change at 25°C under controlled humidity (0–90% RH) .

Karl Fischer Titration : Quantify water content after exposure to ambient conditions .

- Formulation Mitigation : Use lyophilization to prepare stable amorphous solid dispersions with polymers (e.g., PVP-VA64) .

Q. Methodological Resources

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride but differ in substituents, salt forms, or ring systems, leading to distinct properties.

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., in the target compound) provide electron-donating effects without acidic protons, unlike hydroxy groups (e.g., in 7a/7b), which participate in stronger hydrogen bonds but may reduce metabolic stability .

- Methyl Group at 1-Position : The 1-methyl group in the target compound prevents tautomerism observed in unmethylated analogs (e.g., CID 14388559), enhancing conformational rigidity and crystallinity .

- Hydrochloride Salt vs. Free Base : The hydrochloride form improves aqueous solubility (critical for bioavailability) compared to neutral pyrazoles like 3-methoxy-1H-pyrazol-5-amine .

Hydrogen-Bonding and Crystallinity

- The target compound’s amine and chloride ions form robust hydrogen-bonding networks, as analyzed via graph set theory (e.g., Etter’s formalism). This contrasts with neutral analogs like CID 14388559, which rely on weaker intermolecular interactions .

- Thiophene-containing derivatives (e.g., 7a/7b) exhibit extended π-systems, enabling stronger crystal packing but reduced solubility compared to the methoxy-substituted target compound .

Properties

IUPAC Name |

5-methoxy-1-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-8-5(9-2)3-4(6)7-8;/h3H,1-2H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXZKYQJMVKGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798013-55-4 | |

| Record name | 5-methoxy-1-methyl-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.